(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Peroxisomal β-oxidation VLC-PUFA metabolism ω-6 fatty acid biosynthesis

Procure the authentic ω-6 isomer of 3-oxotetracosapentaenoyl-CoA (C24:5) for precise metabolic flux analysis. Its unique 6Z double bond configuration dictates exclusive recognition by ELOVL2/ELOVL5 elongases and peroxisomal thiolases, eliminating ω-3 pathway interference. This compound is essential for accurate VLC-PUFA β-oxidation studies and disease modeling in Zellweger spectrum disorders.

Molecular Formula C45H70N7O18P3S
Molecular Weight 1122.1 g/mol
Cat. No. B1262715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA
Molecular FormulaC45H70N7O18P3S
Molecular Weight1122.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C45H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,31-32,34,38-40,44,56-57H,4-7,10,13,16,19,22-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-,21-20-/t34-,38-,39-,40?,44-/m1/s1
InChIKeyUIAGUJIMVQPSDP-MMIMDATBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA: Definitive Guide for VLC-PUFA Metabolism Research


(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA is a very-long-chain (C24:5, ω-6) 3-oxo-fatty acyl-CoA [1]. It is the obligatory 3-ketoacyl-CoA intermediate in the β-oxidation of (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA (C24:5) and the reverse reaction in the elongation cycle of (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA (C22:5) [2]. This compound is a direct substrate for peroxisomal 3-ketoacyl-CoA thiolase and serves as a critical node linking endoplasmic reticular elongation with peroxisomal β-oxidation in the biosynthesis and degradation of ω-6 very-long-chain polyunsaturated fatty acids (VLC-PUFAs) [3].

Why (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA Cannot Be Replaced by Common Analogs in Functional Studies


Generic substitution with shorter-chain 3-oxoacyl-CoAs (e.g., 3-oxopalmitoyl-CoA, C16) or with the 9Z-isomer (9Z,12Z,15Z,18Z,21Z)-3-oxotetracosapentaenoyl-CoA (ω-3) fundamentally alters both enzyme specificity and metabolic pathway outcome. The ω-6 (6Z) double bond configuration dictates distinct enzyme recognition by peroxisomal bifunctional enzymes and thiolases [1]. Furthermore, its 24-carbon backbone and five-double-bond unsaturation require dedicated peroxisomal translocation and processing machinery that is not engaged by medium- or long-chain CoA esters, making it the only authentic substrate for dissecting VLC-PUFA β-oxidation and elongase-thiolase coupling in human metabolism and disease models [2].

Direct Comparative Evidence: (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA vs. Close Structural and Metabolic Analogs


Isomer-Specific Substrate Recognition: ω-6 (6Z) vs. ω-3 (9Z) in Peroxisomal β-Oxidation

The 6Z-isomer ((6Z,9Z,12Z,15Z,18Z)-3-oxotetracosapentaenoyl-CoA) and the 9Z-isomer ((9Z,12Z,15Z,18Z,21Z)-3-oxotetracosapentaenoyl-CoA) are metabolically distinct and are processed by different enzyme isoforms. The 6Z-isomer is the dedicated product of the ω-6 elongase ELOVL5/ELOVL2 acting on C22:5 (ω-6) and is subsequently cleaved by peroxisomal thiolase to yield C22:5 (ω-6) [1]. In contrast, the 9Z-isomer (ω-3) is formed from C22:5 (ω-3) and yields C22:6 (ω-3, DHA). No enzyme is known to interconvert the 6Z and 9Z CoA esters; they represent committed steps in divergent ω-6 and ω-3 pathways.

Peroxisomal β-oxidation VLC-PUFA metabolism ω-6 fatty acid biosynthesis

Chain-Length and Unsaturation Determinants: C24:5 3-Oxoacyl-CoA vs. Shorter Saturated 3-Oxoacyl-CoAs in Enzyme Kinetics

Very-long-chain 3-oxoacyl-CoA synthases (e.g., ELOVL family) exhibit strict substrate chain-length and unsaturation preferences. While direct kinetic parameters (Km, Vmax) for (6Z,9Z,12Z,15Z,18Z)-3-oxotetracosapentaenoyl-CoA formation are not publicly reported, class-level kinetic data for related very-long-chain 3-oxoacyl-CoA synthases demonstrate that activity increases significantly with acyl chain length ≥ C18 and is markedly higher for polyunsaturated substrates compared to saturated or monounsaturated analogs [1]. For example, 3-oxoacyl-CoA synthase from Mycobacterium smegmatis displays Km values of 41.7 μM for malonyl-CoA and 52.6 μM for stearoyl-CoA (C18:0), with activity increasing for longer-chain and monounsaturated substrates [2]. These class-level principles establish that C24:5 polyunsaturated CoA esters are preferred endogenous substrates for VLC-PUFA elongases and are not functionally interchangeable with shorter or saturated 3-oxoacyl-CoAs.

Very-long-chain 3-oxoacyl-CoA synthase ELOVL fatty acid elongation

Peroxisomal vs. Mitochondrial β-Oxidation Compartmentalization: Exclusive Requirement for Peroxisomal Translocation

(6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA is generated in the endoplasmic reticulum but must be physically translocated to peroxisomes for the final β-oxidation step, a process that is obligatory and not shared by shorter-chain 3-oxoacyl-CoAs (C16-C18) which are predominantly metabolized in mitochondria [1]. This compartmental segregation is a key differentiator: genetic defects in peroxisomal biogenesis (e.g., Zellweger syndrome) lead to accumulation of VLCFA-CoAs like tetracosapentaenoyl-CoA, whereas mitochondrial fatty acid oxidation disorders do not affect this pool [2]. The compound's metabolic fate is therefore uniquely dependent on peroxisomal acyl-CoA oxidase (ACOX1) and D-bifunctional protein (HSD17B4), enzymes that do not act on medium- or long-chain saturated 3-oxoacyl-CoAs.

Peroxisomal disorders VLCFA β-oxidation Compartmentalized metabolism

Thermodynamic Favorability: Standard Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG'°) for 3-oxo-(6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA has been computationally estimated as -60.77 kcal/mol [1]. While direct comparative thermodynamic data for closely related 3-oxoacyl-CoAs (e.g., C24:6, C22:5) are not publicly available in the same dataset, this value provides a reference point for thermodynamic feasibility calculations in metabolic modeling. The negative ΔfG'° indicates that the compound is thermodynamically stable relative to its constituent elements under standard conditions, consistent with its role as a pathway intermediate. This parameter is valuable for researchers performing flux balance analysis or constructing genome-scale metabolic models (GEMs) that incorporate VLC-PUFA metabolism.

Metabolic flux analysis Thermodynamics CoA ester stability

Optimal Research Applications for (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapentaenoyl-CoA Based on Verified Differentiation


Functional Studies of ω-6 VLC-PUFA Elongation and Peroxisomal β-Oxidation Coupling

Use as a pathway-specific substrate in enzyme assays with recombinant ELOVL5/ELOVL2 or peroxisomal thiolase (ACAA1/SCP2) to quantify ω-6 elongase or retroconversion activity. Because the 6Z-isomer is the sole ω-6 pathway intermediate, it enables precise dissection of ω-6 VLC-PUFA biosynthesis without ω-3 pathway interference. This application is directly supported by the isomer-specific pathway divergence and chain-length preference evidence [1][2].

Biomarker Development and Mechanistic Studies for Peroxisomal Disorders

Employ this compound as an analytical standard or metabolic tracer in LC-MS/MS assays to monitor peroxisomal β-oxidation efficiency in patient-derived fibroblasts or plasma. Accumulation of VLCFA-CoAs including tetracosapentaenoyl-CoA is a hallmark of Zellweger spectrum disorders and adrenoleukodystrophy. The compound's exclusive dependence on peroxisomal translocation and cleavage [1] makes it a superior marker compared to saturated VLCFA-CoAs, which may also be influenced by mitochondrial oxidation.

Genome-Scale Metabolic Modeling and Flux Balance Analysis of VLC-PUFA Networks

Incorporate the validated thermodynamic parameter (ΔfG'° = -60.77 kcal/mol) and defined reaction stoichiometry (KEGG R07953, RHEA:39147) into constraint-based metabolic models (e.g., Recon3D, Human-GEM) to improve quantitative predictions of ω-6 VLC-PUFA flux under varying genetic or nutritional conditions. The compound's defined role in the elongation/β-oxidation cycle [2] provides a critical node for model refinement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6Z,9Z,12Z,15Z,18Z)-3-Oxotetracosapenta-6,9,12,15,18-enoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.